molecular formula C13H10N2O2 B12628522 3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione CAS No. 919533-21-4

3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Cat. No.: B12628522
CAS No.: 919533-21-4
M. Wt: 226.23 g/mol
InChI Key: OMWGTAAEXYGRME-UHFFFAOYSA-N
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Description

Structural Classification of Pyrazolo[1,2-a]pyrazole Core Scaffolds

The pyrazolo[1,2-a]pyrazole core consists of two fused five-membered rings, each containing two nitrogen atoms at non-adjacent positions. This bicyclic system adopts a planar conformation, with substituents influencing aromaticity and reactivity. Key structural features include:

  • Fused Ring System : The [1,2-a] fusion creates a rigid bicyclic framework, limiting conformational flexibility while enhancing stability. X-ray crystallographic studies of analogous compounds, such as pyrido[1,2-b]indazoles, reveal bond lengths of 1.38–1.42 Å for C–N bonds and 1.40–1.45 Å for C–C bonds, consistent with partial double-bond character.
  • Substituent Effects : Electron-withdrawing groups (e.g., diones, cyano) at positions 1, 5, and 3 increase electrophilicity, facilitating nucleophilic attacks. Conversely, aryl groups (e.g., phenyl at position 7) introduce steric bulk and π-stacking capabilities, as observed in pyrazolo[1,5-a]pyrimidine derivatives.
  • Tautomerism and Resonance : The dione moiety enables keto-enol tautomerism, with NMR studies confirming the dominance of the diketone form in polar solvents. For example, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits distinct ^1H NMR signals at δ 7.47 (aromatic proton) and δ 4.91 (non-aromatic proton), reflecting resonance stabilization.
Feature Description Example from Literature
Fused Rings Two pyrazole rings fused at [1,2-a] positions Pyrido[1,2-b]indazoles
Substituent Positions 1,5-dione; 3-methyl; 7-phenyl 2,6-Dichloro-3,7-dimethyl analog
Spectroscopic Data ^1H NMR: δ 7.47 (aromatic), δ 4.91 (non-aromatic); IR: 1700 cm⁻¹ (C=O) Ethyl 5,7-dimethyl derivative

Historical Development of Bicyclic Pyrazole Derivatives in Medicinal Chemistry

The medicinal potential of pyrazolo[1,2-a]pyrazole derivatives emerged in the late 20th century, driven by their structural similarity to purines and pyrimidines. Key milestones include:

  • Early Syntheses : Initial routes relied on cyclocondensation of hydrazines with 1,3-diketones, yielding low-complexity derivatives. For instance, reactions of N-amino-2-iminopyridines with ethyl acetoacetate under acetic acid catalysis produced pyrazolo[1,5-a]pyridines in yields up to 74%.
  • Cross-Dehydrogenative Coupling (CDC) : Advancements in CDC protocols enabled single-step syntheses of complex derivatives. A 2019 study demonstrated that reacting N-amino-2-iminopyridines with 1,3-cyclopentanedione under oxygen atmosphere generated cyclopentapyrazolo[1,5-a]pyridin-1-ones in 72–74% yields, showcasing improved atom economy.
  • Biological Applications : Derivatives like 2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione exhibit anti-inflammatory and anticancer activities by modulating cyclooxygenase-2 (COX-2) and kinase pathways. Recent studies highlight pyrazole-enriched cationic nanoparticles achieving 48.6% drug loading efficiency, underscoring their role in targeted drug delivery.
Year Development Impact
2019 CDC-based synthesis of pyrazolo[1,5-a]pyridines Enabled environmentally friendly, high-yield routes
2022 Pyrazole-loaded nanoparticles with 81.5% encapsulation Advanced drug delivery systems for bioactive pyrazoles
2023 NMR-guided dearomatization of pyrazolo[1,5-a]pyrimidines Improved structural characterization of reduced derivatives

Properties

CAS No.

919533-21-4

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

1-methyl-5-phenylpyrazolo[1,2-a]pyrazole-3,7-dione

InChI

InChI=1S/C13H10N2O2/c1-9-7-12(16)15-11(8-13(17)14(9)15)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

OMWGTAAEXYGRME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2N1C(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1,3-diketones with arylhydrazines under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as Nano-ZnO to enhance regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism by which 3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione exerts its effects involves interaction with specific molecular targets. For example, in cancer research, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis . The compound binds to the active site of the enzyme, blocking its activity and preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The nitro and amino groups in compound 4 significantly alter solubility and stability. Nitro groups reduce water solubility but enhance thermal resistance, making it suitable for energetic applications .
  • Deuterium Effects: The deuterated analog (CAS 78901-42-5) may exhibit isotopic effects in reaction kinetics or spectroscopic properties, though specific data are lacking .

Spectral and Analytical Comparisons

  • NMR Shifts: In compound 4, NH2 protons resonate at 9.61–9.47 ppm due to nitro group electron withdrawal, whereas precursors (e.g., compound 3) show NH2 signals at 7.45 ppm . This demonstrates substituent effects on electronic environments.
  • Chromatographic Behavior: Bacterial diones are extractable in dichloromethane (polar) or hexane (non-polar), suggesting the target compound’s solubility could vary with substituent polarity .

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